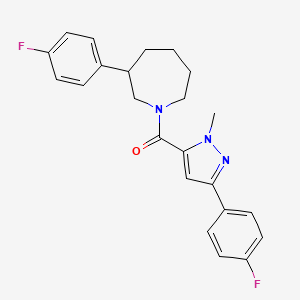

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a class of chemicals that have been synthesized and studied for various chemical and physical properties. Its structure suggests potential significance in pharmacological research and material science, given the presence of fluorophenyl and pyrazolyl groups, which are common in compounds with interesting biological activities.

Synthesis Analysis

Synthesis of similar compounds involves multiple steps, including condensation, substitution reactions, and sometimes cyclization. A typical process may start with the preparation of key intermediates through reaction with suitable reagents, followed by further functional group transformations to achieve the desired product (Doherty et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using X-ray diffraction, demonstrating the precise arrangement of atoms within the crystal lattice. Computational methods like density functional theory (DFT) studies provide insights into the electronic structure, helping to predict reactivity and properties (Huang et al., 2021).

Chemical Reactions and Properties

Compounds with similar frameworks participate in various chemical reactions, including nucleophilic substitutions and addition reactions. Their reactivity can be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic rings, affecting the compound's overall chemical behavior.

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure are crucial for understanding the compound's behavior in different environments. These properties are determined using techniques like melting point determination, solubility testing in various solvents, and X-ray crystallography (Cao et al., 2010).

Scientific Research Applications

Antimycobacterial Activity

A study conducted by Ali and Yar (2007) found that derivatives of 4-hydroxy-3-methylacetophenone, including those with a 4-fluorophenyl group, showed good antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis. Specifically, a compound closely related to the chemical displayed significant activity with a minimum inhibitory concentration of 0.62 μg/ml (Ali & Yar, 2007).

Solution Formulation for Poorly Soluble Compounds

Burton et al. (2012) investigated various solution formulations for poorly water-soluble compounds, including those related to (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone. They found that solubilized, precipitation-resistant formulations significantly increased plasma concentrations in test subjects, an important factor for early toxicological and clinical evaluations (Burton et al., 2012).

Anti-inflammatory and Antibacterial Agents

Ravula et al. (2016) synthesized a series of pyrazoline derivatives, including compounds with 4-fluorophenyl groups, which exhibited high in vivo anti-inflammatory activity and potent antibacterial properties. Their study also included molecular docking and in silico toxicity predictions, suggesting the potential of these compounds as molecular templates for anti-inflammatory activity (Ravula et al., 2016).

Potential Antipsychotic Agents

Wise et al. (1987) explored a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which included compounds with fluorophenyl groups. These compounds were found to have an antipsychotic-like profile in behavioral animal tests and did not interact with dopamine receptors, unlike typical antipsychotics. This research points to the potential use of such compounds in developing new antipsychotic medications (Wise et al., 1987).

properties

IUPAC Name |

[3-(4-fluorophenyl)azepan-1-yl]-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F2N3O/c1-27-22(14-21(26-27)17-7-11-20(25)12-8-17)23(29)28-13-3-2-4-18(15-28)16-5-9-19(24)10-6-16/h5-12,14,18H,2-4,13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNDYTUUSJBBSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2493243.png)

![4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2493244.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2493245.png)

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2493250.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2493251.png)

![3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2493257.png)